![molecular formula C20H26N2O B5868695 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine](/img/structure/B5868695.png)
1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine, also known as DM-BZP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. DM-BZP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine acts as a serotonin reuptake inhibitor, preventing the reuptake of serotonin into presynaptic neurons and increasing the concentration of serotonin in the synaptic cleft. This leads to increased activation of postsynaptic serotonin receptors, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on serotonin levels, 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has been shown to have a range of other biochemical and physiological effects. These include increased dopamine and norepinephrine release, as well as increased activity in the hypothalamic-pituitary-adrenal (HPA) axis. 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine's selective serotonin reuptake inhibition makes it a promising candidate for further research into the treatment of depression and anxiety disorders. However, its effects on other neurotransmitters and the HPA axis may limit its use in certain applications. Additionally, further research is needed to fully understand the safety and efficacy of 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine as a therapeutic agent.
Zukünftige Richtungen
There are numerous potential future directions for research into 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine. One area of interest is the development of new antidepressant and anxiolytic drugs based on 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine's mechanism of action. Other potential applications include the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as the treatment of substance use disorders. Further research is also needed to fully understand the safety and efficacy of 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine in humans.
Synthesemethoden
1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylacetic acid with 3-methoxybenzylamine, followed by cyclization with phosgene. The resulting compound can be purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine's potential as a treatment for depression and anxiety disorders. Studies have shown that 1-(2,5-dimethylphenyl)-4-(3-methoxybenzyl)piperazine can act as a selective serotonin reuptake inhibitor, increasing levels of serotonin in the brain and improving mood.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-7-8-17(2)20(13-16)22-11-9-21(10-12-22)15-18-5-4-6-19(14-18)23-3/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFHZLEVRCYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.